molecular formula C19H17N7S B13356018 N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13356018
M. Wt: 375.5 g/mol
InChI Key: YIFLPQVXLLZLQQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a fused heterocyclic compound comprising a triazolo-thiadiazole core linked to a 2-methylimidazo[1,2-a]pyridine moiety and an N,N-dimethylaniline group. This structural complexity confers unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C19H17N7S

Molecular Weight

375.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C19H17N7S/c1-12-16(25-11-5-4-6-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-9-14(10-8-13)24(2)3/h4-11H,1-3H3

InChI Key

YIFLPQVXLLZLQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Preparation Methods

Core Heterocyclic Synthesis

The synthesis of this compound involves constructing two fused heterocyclic systems: imidazo[1,2-a]pyridine and triazolo[3,4-b]thiadiazole .

Imidazo[1,2-a]pyridine Formation

  • Starting Material : 2-Aminopyridine derivatives are condensed with α-haloketones (e.g., chloroacetone) under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
  • Example :
    $$
    \text{2-Aminopyridine} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{2-Methylimidazo[1,2-a]pyridine}
    $$

Triazolo[3,4-b]thiadiazole Construction

  • Key Step : Cyclocondensation of hydrazine derivatives with carbon disulfide or thiourea, followed by oxidative cyclization.
  • Method :
    • Thiadiazole Precursor : 5-Amino-1,3,4-thiadiazole-2-thiol reacts with hydrazonoyl halides (e.g., 4-methylbenzoylhydrazonoyl chloride) in ethanol with triethylamine to form triazolo-thiadiazole intermediates.
    • Cyclization : Microwave-assisted heating (120°C, 30 min) enhances yield and purity.

Coupling of Heterocyclic Moieties

The imidazo[1,2-a]pyridine and triazolo-thiadiazole units are linked via a Suzuki-Miyaura or Ullmann coupling reaction:

  • Conditions :
    $$
    \text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3, \text{DMF/H}_2\text{O (3:1)}, 80^\circ\text{C, 12 h}
    $$
  • Yield : 68–75%.

Optimization and Challenges

Parameter Details
Side Reactions Competing dimerization during cyclization; mitigated by slow reagent addition.
Purification Recrystallization (DMF/EtOH) or flash chromatography.
Scale-Up Microwave-assisted synthesis reduces reaction time by 40%.

Analytical Characterization

Comparative Synthesis Routes

Method Advantages Yield Reference
Traditional Cyclization Low cost, simple setup 60–68%
Microwave-Assisted Faster, higher purity 75–80%
One-Pot Multicomponent Reduced steps, scalable 70–72%

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various organic solvents such as methanol and chloroform. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and chemical profile can be contextualized by comparing it to structurally related triazolo-thiadiazole derivatives. Key factors include substituent effects, pharmacological activities, and synthetic pathways.

Structural Analogues and Substituent Effects

Triazolo-thiadiazole derivatives exhibit diverse bioactivity depending on substituents at positions 3 and 6 of the fused ring system:

  • Pyridinyl substituents : Compound 7d (3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) demonstrates moderate antimicrobial activity, attributed to hydrogen bonding via hydroxyl groups . In contrast, the target compound’s 2-methylimidazo[1,2-a]pyridine group may enhance DNA intercalation or kinase inhibition due to aromatic π-stacking .
  • Aryl/alkyl groups : Derivatives with alkyl or aryl substituents (e.g., 3-α-naphthylmethyl-6-alkyl/aryl analogs) show improved lipophilicity and antimicrobial potency . The dimethylaniline group in the target compound likely offers similar advantages while reducing metabolic degradation .
  • Nitro and methoxy groups : Compounds like N,N-dimethyl-4-(3-(4-nitrophenyl)-triazolo-thiadiazol-6-yl)aniline (MW: 368.413) exhibit reduced solubility but increased electron-withdrawing effects, which may enhance reactivity in redox-mediated pathways .

Pharmacological Activities

  • Vasodilation : Triazolo-thiadiazoles synthesized via chalcone condensation (e.g., 2a–2s ) show vasodilatory effects due to nitric oxide modulation . The target compound’s imidazo-pyridine moiety may augment this activity through calcium channel blockade .
  • Antimicrobial activity : 3-α-naphthylmethyl derivatives (e.g., 4b, 4d ) inhibit Staphylococcus aureus (MIC: 12.5 µg/mL), comparable to ciprofloxacin . The target compound’s dimethylaniline group could broaden its spectrum against Gram-negative pathogens.

Table 1: Comparison of Key Triazolo-Thiadiazole Derivatives

Compound Name Substituents (Position 3/6) Molecular Weight Key Bioactivity Reference
Target Compound 2-methylimidazo-pyridine / dimethylaniline - Anticancer, antimicrobial
3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]thiadiazole (7d) Pyridinyl / dihydroxypyridinyl - Antimicrobial (MIC: 25 µg/mL)
N,N-dimethyl-4-(3-(4-nitrophenyl)-triazolo-thiadiazol-6-yl)aniline 4-nitrophenyl / dimethylaniline 368.413 Redox-mediated cytotoxicity
3-α-naphthylmethyl-6-aryl triazolo-thiadiazoles (4b, 4d) α-naphthyl / aryl - Antimicrobial (MIC: 12.5 µg/mL)
3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo-thiadiazole Dimethoxyphenyl / methoxyphenyl - Anti-inflammatory

Biological Activity

N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of several heterocyclic moieties which contribute to its biological properties. The structural formula can be represented as follows:

C19H22N6S\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{S}

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H22N6S
Molecular Weight366.48 g/mol
CAS Number[insert CAS number]

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and targets. Research indicates that it may exhibit:

  • Anticancer Activity : Similar compounds have shown significant antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, triazole derivatives have been reported to inhibit the ERK signaling pathway, leading to decreased cell viability in cancer cells .
  • Antimicrobial Properties : Heterocycles like imidazo[1,2-a]pyridines are known for their antibacterial and antifungal activities. The presence of multiple nitrogen atoms in the structure enhances its interaction with microbial enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of triazole derivatives on human cancer cell lines (MGC-803, HCT-116, MCF-7). One compound demonstrated IC50 values of 9.47 µM against MGC-803 cells and induced significant apoptosis through the modulation of cell cycle-related proteins .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. These compounds exhibited potent activity against various bacterial strains, suggesting that similar mechanisms may be at play in the target compound as well .

Q & A

Q. What are the key synthetic strategies for preparing N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline?

The synthesis involves multi-step reactions, typically starting with cyclization to form the triazolo-thiadiazole core. For example:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form pyrazole intermediates .
  • Step 2 : Cyclization with hydrazine derivatives to generate the triazole-thiadiazole scaffold .
  • Step 3 : Functionalization via nucleophilic substitution or coupling reactions to introduce the imidazo-pyridine and aniline groups .
    Purification : Column chromatography and HPLC are recommended for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the connectivity of the triazolo-thiadiazole core and substituents. For example, aromatic protons in the imidazo-pyridine moiety appear as distinct multiplets in δ 7.0–8.5 ppm .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~680 cm⁻¹ in the thiadiazole ring) .
  • Elemental Analysis : Validates purity and stoichiometry, with deviations >0.4% indicating impurities .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazolo-thiadiazole core?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to toluene .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 73% yield in 20 minutes for similar triazolo-thiadiazoles) .
  • Catalysis : Use of triethylamine or NaH enhances nucleophilic substitution rates during functionalization .
    Data Note : Contradictions exist in optimal temperatures—some protocols recommend 80°C for cyclization , while others achieve higher yields at 110°C .

Q. What structural features influence the compound’s biological activity, and how can they be modified?

The compound’s activity depends on:

  • Imidazo-Pyridine Group : Enhances π-π stacking with enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .
  • Aniline Substituent : N,N-dimethylation increases lipophilicity, improving membrane permeability .
  • Triazolo-Thiadiazole Core : Electrophilic sulfur atoms facilitate covalent binding to cysteine residues in target proteins .
    Modification Strategies :
  • Replace the 2-methyl group on imidazo-pyridine with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition .
  • Introduce methoxy groups on the aniline ring to modulate solubility without compromising activity .

Q. How can researchers resolve contradictions in reported biological data for similar triazolo-thiadiazoles?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.4 μM for antifungal activity) may arise from variations in fungal strains or assay conditions. Use CLSI guidelines for reproducibility .
  • Molecular Docking : Validate target engagement by comparing binding poses across studies. For example, docking against 14-α-demethylase shows consistent hydrogen bonding with His259 .
  • Metabolic Stability Testing : Conflicting in vivo results may stem from differences in hepatic clearance rates. Use microsomal assays (e.g., human liver microsomes) to standardize evaluations .

Methodological Tables

Q. Table 1. Impact of Substituents on Biological Activity

Substituent PositionGroup IntroducedObserved EffectReference
Imidazo-pyridine C2-CH₃ → -NO₂2.5× increase in antifungal activity
Aniline para-position-N(CH₃)₂ → -OCH₃Improved aqueous solubility (LogP from 3.1 to 2.4)
Triazole N1H → -CF₃Reduced cytotoxicity (IC₅₀ from 8 μM to >50 μM)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Cyclization SolventDMF+22% vs. toluene
Reaction Temperature110°C+15% vs. 80°C
Catalyst (NaH)1.5 eq.+18% vs. 1.0 eq.

Key Considerations for Experimental Design

  • Scale-Up Challenges : Multi-step syntheses may require iterative optimization to maintain yields >50% at >1g scale .
  • Toxic Byproducts : Monitor for thiol-containing intermediates (e.g., 4-amino-5-mercapto-triazoles) using LC-MS to ensure safety .
  • Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition over broad cytotoxicity panels) to isolate mechanism-driven results .

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